molecular formula C29H28N4O4S B10755239 6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Cat. No.: B10755239
M. Wt: 528.6 g/mol
InChI Key: ZBBOYUJFPDIEDF-UHFFFAOYSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for GW568377A are not readily available in the provided sources.
  • it’s worth noting that industrial production methods may involve optimization of existing synthetic routes to achieve higher yields and cost-effectiveness.
  • Chemical Reactions Analysis

    • Without detailed information, we can’t specify the exact types of reactions GW568377A undergoes.
    • Common reagents and conditions would depend on the specific reactions involved.
    • Major products formed from these reactions would also require further investigation.
  • Scientific Research Applications

    • GW568377A has potential applications in various fields:

        Chemistry: It could serve as a tool compound for studying kinase inhibition.

        Biology: Researchers might explore its effects on cell signaling pathways.

        Medicine: Investigating its impact on cancer cells or other diseases.

        Industry: If scaled up, it could be used in drug discovery or development.

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which GW568377A exerts its effects remains undisclosed in the available sources.
    • Molecular targets and pathways involved would require further research.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C29H28N4O4S

    Molecular Weight

    528.6 g/mol

    IUPAC Name

    6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

    InChI

    InChI=1S/C29H28N4O4S/c1-38(34,35)16-14-30-18-23-13-15-36-28(23)22-7-12-27-26(17-22)29(32-20-31-27)33-24-8-10-25(11-9-24)37-19-21-5-3-2-4-6-21/h2-13,15,17,20,30H,14,16,18-19H2,1H3,(H,31,32,33)

    InChI Key

    ZBBOYUJFPDIEDF-UHFFFAOYSA-N

    Canonical SMILES

    CS(=O)(=O)CCNCC1=C(OC=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5

    Origin of Product

    United States

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